4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. The compound is known for its ability to inhibit the activity of certain enzymes, making it a valuable tool for studying various biological processes.
Scientific Research Applications
Nonlinear Optical (NLO) Materials
The synthesis of Compound 1 has led to the discovery of a new Zn(II) complex. This complex exhibits nonlinear optical properties, making it a potential candidate for NLO materials. The compound’s highly distorted trigonal bipyramidal geometry and 2-fold rotational axis contribute to its unique behavior. Quantum computational studies predict impressive NLO polarizability, surpassing that of a model NLO molecule .
Functional Materials
Metal complexes like Compound 1 play a crucial role as hi-tech functional materials. Their redox properties and photophysical behavior make them suitable for applications such as solar energy devices, sensors, and supramolecular assemblies. The terpyridine ligand used in Compound 1 contributes to its functional properties .
Chemical Synthesis and Catalysis
Terpyridine-based coordination polymers and metal compounds are widely studied due to their strong chelating ability. Compound 1’s terpyridine ligand can serve as a building block for constructing coordination systems with intriguing catalytic and electrochemical properties. Researchers explore its potential in chemical synthesis and catalysis .
Biological Activity
Compound 1 may have implications in biological systems. For instance:
- β-Secretase and Acetylcholinesterase Inhibition : In vitro studies suggest that Compound 1 acts as both a β-secretase and an acetylcholinesterase inhibitor. It prevents amyloid beta peptide (Aβ) aggregation and fibril formation, which are relevant in Alzheimer’s disease research .
- Natural Product Precursor : Compound 1 serves as a precursor to biologically active natural products like Indiacen A and Indiacen B. These compounds have potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors .
Mode of Action
It is known that similar compounds interact with their targets, leading to various biological activities .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds, such as indole derivatives, are known to have diverse biological activities .
Action Environment
It is known that the storage temperature can affect the stability of similar compounds .
properties
IUPAC Name |
4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-21(2,3)16-11-9-15(10-12-16)20(25)22-17-6-4-7-18(14-17)23-13-5-8-19(23)24/h4,6-7,9-12,14H,5,8,13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMBMHGRKZCDRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
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